molecular formula C22H18FN3O2S B2419720 N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207002-53-6

N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2419720
CAS No.: 1207002-53-6
M. Wt: 407.46
InChI Key: WGKWEWFXEZPNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-13-3-6-15(7-4-13)17-11-29-21-20(17)24-12-26(22(21)28)10-19(27)25-16-8-5-14(2)18(23)9-16/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKWEWFXEZPNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C26H24FN3O2S
  • Molecular Weight : 449.55 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Inhibition of Kinase Activity :
    • It has been shown to inhibit key signaling pathways involved in cancer progression, including VEGFR-2 and AKT pathways. These pathways are crucial for tumor growth and survival.
    • In vitro studies reported IC50 values of approximately 0.075 µM for VEGFR-2 and 4.60 µM for AKT, indicating potent inhibitory effects compared to reference compounds .
  • Induction of Apoptosis :
    • The compound induces apoptosis in cancer cells through caspase activation. Notably, treatment with the compound led to a significant increase in active caspase-3 levels, suggesting a robust apoptotic response .
  • Cell Cycle Arrest :
    • Flow cytometry analyses revealed that treatment with the compound resulted in cell cycle arrest at the S phase and G1/S phase, preventing cancer cells from proliferating .

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
HepG2 (liver cancer)3.105Apoptosis induction
PC-3 (prostate cancer)3.023Cell cycle arrest

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study 1 : A study involving HepG2 liver carcinoma cells showed that treatment with the compound resulted in a 63% inhibition of AKT phosphorylation, highlighting its potential as a dual inhibitor targeting both VEGFR-2 and AKT pathways .
  • Case Study 2 : In prostate cancer models (PC-3), the compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction patterns of the compound with target proteins:

  • The docking results indicated that the compound fits well into the active sites of VEGFR-2 and AKT, suggesting a strong potential for competitive inhibition.

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